molecular formula C17H19Cl2N3O B5492863 2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine

2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine

Cat. No. B5492863
M. Wt: 352.3 g/mol
InChI Key: GXSSCPXCRZVVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine, also known as DPM, is a chemical compound that has been studied extensively in scientific research. It belongs to the class of morpholine derivatives and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, 2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine has been found to have a number of biochemical and physiological effects. In addition to its inhibitory effects on topoisomerase II, 2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, 2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine has been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine in lab experiments is its potent activity against cancer cells and insects. Additionally, 2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine has been found to have low toxicity in mammalian cells, making it a potentially safe compound for use in research. However, one limitation of using 2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research involving 2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine and its effects on cellular processes. Finally, there is potential for the development of new insecticides based on the structure of 2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine.

Synthesis Methods

The synthesis of 2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine involves the reaction of 3,4-dichlorophenylamine with 4,6-dimethyl-2-formylpyrimidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine has been studied for its potential use as an insecticide, as it has been found to have potent insecticidal activity against various insect species.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O/c1-11-7-12(2)21-17(20-11)10-22-5-6-23-16(9-22)13-3-4-14(18)15(19)8-13/h3-4,7-8,16H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSSCPXCRZVVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CN2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine

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